An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-[(diethoxyphosphoryl)methyl]benzoate
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-[(diethoxyphosphoryl)methyl]benzoate
Introduction: Methyl 3-[(diethoxyphosphoryl)methyl]benzoate is an organophosphorus compound of interest for researchers in medicinal chemistry and materials science. Its structure combines a methyl benzoate moiety with a diethyl phosphonate group, offering a versatile scaffold for further chemical elaboration. As a benzylic phosphonate, it is a key intermediate for reactions such as the Horner-Wadsworth-Emmons olefination, enabling the synthesis of complex stilbene derivatives and other conjugated systems.[1][2] This guide provides a comprehensive framework for the synthesis and detailed physicochemical characterization of this target molecule, for which specific physical properties are not extensively documented in publicly available literature. The protocols and analytical methodologies described herein are based on established, validated chemical principles and data from analogous structures, providing a self-validating workflow for researchers and drug development professionals.
Section 1: Proposed Synthetic Pathway
The most established and reliable method for the formation of a benzylic carbon-phosphorus bond is the Michaelis-Arbuzov reaction.[3][4][5] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.[6] Our proposed synthesis is a two-step process beginning with the commercially available methyl m-toluate.
-
Step 1: Radical Bromination of methyl m-toluate to synthesize the key intermediate, methyl 3-(bromomethyl)benzoate.
-
Step 2: Michaelis-Arbuzov Reaction between methyl 3-(bromomethyl)benzoate and triethyl phosphite to yield the final product.
The overall synthetic workflow is depicted below.
Caption: Proposed two-step synthesis of the target compound.
Section 2: Experimental Protocols
Synthesis of Methyl 3-(bromomethyl)benzoate (Intermediate)
This procedure is adapted from established methods for the radical bromination of benzylic methyl groups.[7][8][9]
Protocol Details:
-
Setup: To a dry 100 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl m-toluate (7.9 g) and carbon tetrachloride (30 mL).[7]
-
Reagent Addition: Add N-bromosuccinimide (NBS, 9.36 g) and azobisisobutyronitrile (AIBN, 0.23 g) to the solution.[7] For larger scale reactions, the NBS can be added in portions to control the reaction rate.[9]
-
Reaction: Heat the mixture to 70°C under a nitrogen atmosphere. The reaction progress can be monitored by observing the color change from yellow to white and by thin-layer chromatography (TLC) using a cyclohexane/ethyl acetate (5:1) eluent.[7][8]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.[7]
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product, methyl 3-(bromomethyl)benzoate, will be a yellow oil and can be used in the next step, often without further purification.[8] The reported yield for this step is typically high, around 95%.[8]
Synthesis of Methyl 3-[(diethoxyphosphoryl)methyl]benzoate (Target Compound)
This protocol utilizes the Michaelis-Arbuzov reaction, a cornerstone for forming C-P bonds.[10]
Protocol Details:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine methyl 3-(bromomethyl)benzoate (from the previous step) and an excess of triethyl phosphite. The reaction is often performed neat or in a high-boiling, inert solvent.
-
Reaction: Heat the reaction mixture, typically between 120-160°C.[5] The progress of the reaction can be monitored by TLC or by observing the cessation of ethyl bromide evolution. The mechanism involves an initial SN2 attack by the phosphorus on the benzylic bromide, forming a phosphonium salt intermediate, which then dealkylates to form the stable P=O bond.[3][4][5]
-
Purification: After the reaction is complete, cool the mixture to room temperature. Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation. The remaining crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure methyl 3-[(diethoxyphosphoryl)methyl]benzoate as a liquid.
Caption: Mechanism of the Michaelis-Arbuzov reaction.
Section 3: Physicochemical Characterization
A comprehensive characterization is essential to confirm the identity, purity, and physical properties of the synthesized compound. The following is a logical workflow for this process.
Caption: Logical workflow for compound characterization.
Predicted Physical Properties
While experimental data for the target compound is unavailable, we can estimate its physical properties based on structurally similar compounds like diethyl benzylphosphonate and diethyl-4-methylbenzylphosphonate.[1][11][12][13][14][15][16]
| Property | Diethyl benzylphosphonate | Diethyl-4-methylbenzylphosphonate | Predicted: Methyl 3-[(diethoxyphosphoryl)methyl]benzoate |
| Molecular Formula | C₁₁H₁₇O₃P | C₁₂H₁₉O₃P[13] | C₁₃H₁₉O₅P |
| Molecular Weight | 228.22 g/mol [1] | 242.25 g/mol [13] | 286.25 g/mol |
| Appearance | Colorless liquid[1] | Colorless liquid[13] | Colorless to pale yellow liquid |
| Boiling Point | 106-108 °C @ 1 mmHg[1][12] | 110 °C @ 0.2 mmHg[13][16] | >150 °C @ 1 mmHg (estimated) |
| Density | 1.095 g/mL @ 25 °C[1][12] | 1.07 g/mL @ 25 °C[16] | ~1.15-1.20 g/mL (estimated) |
| Refractive Index (n20/D) | 1.497[1][11] | 1.497[13][16] | ~1.50-1.51 (estimated) |
Spectroscopic Characterization
NMR is the most powerful tool for unambiguous structure elucidation of organophosphorus compounds.[17][18][19]
-
¹H NMR: Will confirm the presence of all proton environments. Key expected signals include:
-
A doublet for the benzylic methylene (Ar-CH₂ -P) around δ 3.1-3.4 ppm, with a characteristic ²JPH coupling constant of ~22 Hz.
-
A singlet for the methyl ester (O-CH₃ ) around δ 3.9 ppm.
-
A multiplet for the ethoxy methylene groups (O-CH₂ -CH₃) around δ 4.0-4.2 ppm, showing coupling to both the adjacent methyl protons and the phosphorus atom.
-
A triplet for the ethoxy methyl groups (O-CH₂-CH₃ ) around δ 1.2-1.4 ppm.
-
Signals in the aromatic region (δ 7.4-8.2 ppm) corresponding to the four protons on the benzene ring.
-
-
¹³C NMR: Will show all unique carbon atoms. The benzylic carbon will appear as a doublet due to one-bond C-P coupling.
-
³¹P NMR: This is crucial for confirming the phosphonate structure.[20] A single peak is expected in the typical phosphonate region, around δ +20 to +30 ppm (relative to 85% H₃PO₄).[21][22]
Mass spectrometry will confirm the molecular weight of the compound. Using a high-resolution technique like ESI-TOF will provide the exact mass, confirming the molecular formula.[23][24] The fragmentation pattern can also provide structural information. Phosphonates often show characteristic losses of the alkoxy groups and fragments corresponding to the phosphonate headgroup.[24][25][26]
IR spectroscopy is used to identify key functional groups.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| P=O (Phosphoryl) | Stretch | 1250 - 1200 (strong) |
| C=O (Ester) | Stretch | 1725 - 1710 (strong) |
| P-O-C | Stretch | 1050 - 1020 (strong) |
| C-O (Ester) | Stretch | 1300 - 1150 |
| C-H (Aromatic) | Stretch | 3100 - 3000 |
| C-H (Aliphatic) | Stretch | 3000 - 2850 |
Section 4: Applications and Future Work
Methyl 3-[(diethoxyphosphoryl)methyl]benzoate is a valuable intermediate for the Horner-Wadsworth-Emmons (HWE) reaction.[2][27] Deprotonation of the benzylic carbon with a suitable base (e.g., NaH) generates a stabilized carbanion that can react with aldehydes and ketones to form alkenes, typically with high E-selectivity. The methyl ester group can be subsequently hydrolyzed or otherwise modified, allowing for the synthesis of a wide range of functionalized stilbenes and related compounds for applications in pharmaceuticals and materials science.
References
A complete list of references cited in this guide is provided below. Each source includes a valid, clickable URL for verification.
References
-
Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Organic Chemistry Portal. [Link]
-
Koskela, H., & Kolehmainen, E. (2010). Use of NMR techniques for toxic organophosphorus compound profiling. PubMed. [Link]
-
Grokipedia. (n.d.). Michaelis–Arbuzov reaction. Grokipedia. [Link]
-
Penghui, W. (n.d.). Exploring Diethyl Benzylphosphonate: Applications and Properties. LinkedIn. [Link]
-
Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Wikipedia. [Link]
-
ChemBK. (2024). Diethyl benzylphosphonate. ChemBK. [Link]
-
Al-Badri, M. A., & Ashmawy, E. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI. [Link]
-
Barney, R. J., et al. (2011). Direct Conversion of Benzylic and Allylic Alcohols to Phosphonates. ACS Publications. [Link]
-
Narkowicz, S., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. PMC - NIH. [Link]
-
Siddall, T. H., III, & Wilhite, R. N. (1963). INFRARED SPECTRA OF CYCLIC PHOSPHONATE ESTERS. OSTI.GOV. [Link]
-
Ju, K.-S., et al. (2015). Discovery of the antibiotic phosacetamycin via a new mass spectrometry-based method for phosphonic acid detection. PMC - NIH. [Link]
-
Harvey, D. J., & Horning, M. G. (1974). Analysis of compounds containing phosphate and phosphonate by gas-liquid chromatography and mass spectrometry. PubMed. [Link]
-
Bakhmutov, V. I., et al. (2022). On phosphorus chemical shift anisotropy in metal (IV) phosphates and phosphonates: A 31P NMR experimental study. OSTI.GOV. [Link]
-
Blade, H., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. ACS Publications. [Link]
-
Chemsrc. (n.d.). Diethyl benzylphosphonate | CAS#:1080-32-6. Chemsrc. [Link]
-
Ding, C., et al. (2019). Analysis of trace phosphonates in authentic water samples by pre-methylation and LC-Orbitrap MS/MS. PubMed. [Link]
-
Bafus, D. A., et al. (1962). The Mass Spectrometry of Esters of Phosphorous and Phosphonic Acids. Analytical Chemistry. [Link]
-
Siddall, T. H., III, & Wilhite, R. N. (1963). Infrared Spectra of Cyclic Phosphonate Esters*. Optica Publishing Group. [Link]
-
Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal. [Link]
-
CAS Common Chemistry. (n.d.). Diethyl P-[(4-methylphenyl)methyl]phosphonate. CAS. [Link]
-
Reddy, C. R., et al. (2016). A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System. PMC - NIH. [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
-
Richardson, R. M., & Wiemer, D. F. (n.d.). Submitted by Rebekah M. Richardson and David F. Wiemer. Organic Syntheses Procedure. [Link]
-
Yokomatsu, T., et al. (2002). The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. ResearchGate. [Link]
-
Blade, H., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. ACS Publications. [Link]
-
Barney, R. J., et al. (2011). Direct conversion of benzylic and allylic alcohols to phosphonates. PubMed - NIH. [Link]
-
Gallis, B., et al. (1999). 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. ResearchGate. [Link]
-
Gholivand, K., et al. (2012). Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. PMC - NIH. [Link]
-
Sarkouhi, M., et al. (2012). ³¹P-NMR Evaluation of Organophosphorus Pesticides Degradation Through Metal Ion Promoted Hydrolysis. PubMed. [Link]
-
University of Ottawa. (n.d.). 31 Phosphorus NMR. NMR Facility, University of Ottawa. [Link]
-
NPTEL. (2024). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube. [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Arbuzov Reaction [organic-chemistry.org]
- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Methyl 3-(bromomethyl)benzoate | High-Purity | RUO [benchchem.com]
- 8. Methyl 3-(bromomethyl)benzoate | 1129-28-8 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chembk.com [chembk.com]
- 12. diethyl benzylphosphonate | 1080-32-6 [chemicalbook.com]
- 13. chemimpex.com [chemimpex.com]
- 14. Diethyl benzylphosphonate 99 1080-32-6 [sigmaaldrich.com]
- 15. Diethyl benzylphosphonate | CAS#:1080-32-6 | Chemsrc [chemsrc.com]
- 16. Diethyl-4-methylbenzylphosphonate 97 3762-25-2 [sigmaaldrich.com]
- 17. Use of NMR techniques for toxic organophosphorus compound profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 21. osti.gov [osti.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Discovery of the antibiotic phosacetamycin via a new mass spectrometry-based method for phosphonic acid detection - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Analysis of compounds containing phosphate and phosphonate by gas-liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. alfa-chemistry.com [alfa-chemistry.com]
